molecular formula C15H16N2O3S B15147554 3-[3-(4-Methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]propanoic acid

3-[3-(4-Methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]propanoic acid

Cat. No.: B15147554
M. Wt: 304.4 g/mol
InChI Key: NJPSTHMCQDKVRZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[3-(4-Methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]propanoic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with thiourea to form the thiazole ring, followed by further reactions to introduce the imidazole and propanoic acid moieties . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[3-(4-Methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The thiazole ring can activate or inhibit biochemical pathways by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as dabrafenib, dasatinib, and ixabepilone, which are clinically used anticancer medicines . Compared to these compounds, 3-[3-(4-Methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]propanoic acid may offer unique properties due to its specific structure and functional groups, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

3-[3-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]propanoic acid

InChI

InChI=1S/C15H16N2O3S/c1-20-11-4-2-10(3-5-11)14-12(6-7-13(18)19)21-15-16-8-9-17(14)15/h2-5H,6-9H2,1H3,(H,18,19)

InChI Key

NJPSTHMCQDKVRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC3=NCCN23)CCC(=O)O

Origin of Product

United States

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